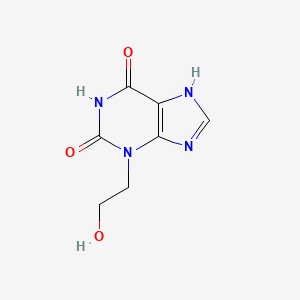

Xanthine, 3-(2-hydroxyethyl)-

Description

Context of Xanthine (B1682287) Derivatives in Biological Systems

Xanthine derivatives are a broad class of compounds, both naturally occurring and synthetic, that exhibit a wide range of biological activities. ontosight.aibiointerfaceresearch.comekb.eg Perhaps the most well-known are the methylxanthines, such as caffeine (B1668208), theophylline (B1681296), and theobromine, which are found in common beverages like coffee and tea. wikipedia.orguniroma1.it These compounds are recognized for their stimulant effects on the central nervous system and their ability to act as bronchodilators. wikipedia.org

The biological effects of xanthine derivatives are often attributed to their ability to act as antagonists of adenosine (B11128) receptors and as inhibitors of phosphodiesterase enzymes. wikipedia.orgontosight.ai By blocking adenosine receptors, they can counteract the sleep-inducing effects of adenosine. wikipedia.org The inhibition of phosphodiesterases leads to an increase in intracellular cyclic AMP (cAMP), a second messenger involved in numerous cellular processes. wikipedia.org

The specific chemical structure of a xanthine derivative, including the nature and position of its substituents, plays a crucial role in determining its biological activity and receptor affinity. ontosight.aiontosight.ai For instance, substitutions at various positions on the xanthine nucleus can profoundly affect its solubility and pharmacological profile. biointerfaceresearch.com Researchers have synthesized a vast array of xanthine derivatives with modified side chains to explore their potential therapeutic applications, which span from anti-inflammatory and neuroprotective agents to cardiovascular and antitumor applications. biointerfaceresearch.comekb.egontosight.ai

Significance of Purine (B94841) Metabolism in Cellular Function

Purine metabolism encompasses the synthesis, degradation, and recycling of purine nucleotides, which are fundamental molecules for all forms of life. numberanalytics.comfrontiersin.org These nucleotides, primarily adenine (B156593) and guanine (B1146940), are not only the essential building blocks of DNA and RNA but also play critical roles in cellular energy transfer (as ATP and GTP), signal transduction (as cAMP and cGMP), and as components of essential coenzymes like NAD and FAD. numberanalytics.comnih.govmdpi.com

The intricate pathways of purine metabolism ensure a balanced supply of these vital molecules for cellular growth, proliferation, and survival. mdpi.com This balance is maintained through two main routes: the de novo synthesis pathway, which builds purines from simpler precursors, and the salvage pathway, which recycles purine bases from the breakdown of nucleic acids. frontiersin.orgwiley.com The salvage pathway is particularly important in certain tissues and is more energy-efficient than de novo synthesis. frontiersin.org

Xanthine is a central intermediate in the catabolic arm of purine metabolism. wikipedia.org It is formed from the deamination of guanine and the oxidation of hypoxanthine (B114508). wikipedia.org Subsequently, the enzyme xanthine oxidase converts xanthine into uric acid, the final product of purine degradation in humans. wikipedia.orgnih.gov Dysregulation of purine metabolism can lead to various diseases. For example, an overproduction of uric acid is the cause of gout. numberanalytics.commdpi.com The importance of these pathways underscores the significance of studying their intermediates, like xanthine and its derivatives.

Research Landscape and Knowledge Gaps Pertaining to Xanthine, 3-(2-hydroxyethyl)-

The research landscape for xanthine derivatives is extensive, with a significant focus on creating new compounds with specific therapeutic properties. nih.govekb.eguniroma1.it Synthetic strategies for producing a wide variety of substituted xanthines are well-documented, often involving the modification of the core xanthine structure or building the heterocyclic system from acyclic precursors. nih.govbiointerfaceresearch.com

While there is a wealth of information on many xanthine derivatives, particularly those with established pharmacological roles like theophylline and caffeine, specific research on Xanthine, 3-(2-hydroxyethyl)- is less abundant. It is often studied in the context of being a metabolite of other xanthine-derived drugs or as a synthetic intermediate. For example, related compounds like Etofylline, which is 7-(2-hydroxyethyl)-1,3-dimethylxanthine, are known. chemeo.comnih.gov The presence of the hydroxyethyl (B10761427) group is known to improve aqueous solubility.

Studies on related structures, such as 9-(2-Hydroxyethyl)-8-azaxanthine, indicate that the hydroxyethyl group is a common modification in the synthesis of xanthine analogs to explore potential biological activities like antioxidant and anti-inflammatory effects. ontosight.ai Research into the metabolism of other xanthine-derived compounds has identified various hydroxylated metabolites, highlighting that such modifications are a common metabolic pathway. mdpi.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

31542-69-5 |

|---|---|

Molecular Formula |

C7H8N4O3 |

Molecular Weight |

196.16 g/mol |

IUPAC Name |

3-(2-hydroxyethyl)-7H-purine-2,6-dione |

InChI |

InChI=1S/C7H8N4O3/c12-2-1-11-5-4(8-3-9-5)6(13)10-7(11)14/h3,12H,1-2H2,(H,8,9)(H,10,13,14) |

InChI Key |

KSBIHRUISZUCSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NC(=O)N2CCO |

Origin of Product |

United States |

Synthetic Strategies for Xanthine, 3 2 Hydroxyethyl and Its Derivatives

Classical and Modern Approaches to Xanthine (B1682287) Core Synthesis

The foundational step in synthesizing many xanthine derivatives is the construction of the bicyclic purine (B94841) system, which consists of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring.

The Traube purine synthesis, first reported in 1900, remains a cornerstone for the creation of the xanthine scaffold. rsc.orgchemistry-online.com It is a versatile and widely used method that builds the purine ring system from a pyrimidine precursor. researchgate.netnih.gov

The classical sequence begins with the condensation of a substituted urea (B33335) with cyanoacetic acid, typically in the presence of acetic anhydride, to yield a cyanoacetyl urea intermediate. biointerfaceresearch.com This intermediate undergoes base-catalyzed ring closure to form a 6-aminouracil (B15529) derivative. biointerfaceresearch.com The key subsequent steps to complete the xanthine core are:

Nitrosation : The 6-aminouracil is treated with a nitrosating agent, such as sodium nitrite (B80452) in acetic acid, to introduce a nitroso group at the C5 position. nih.gov

Reduction : The 5-nitroso group is then reduced to an amino group, commonly using a reducing agent like sodium dithionite (B78146) (sodium hydrosulfite), to form a 5,6-diaminouracil (B14702). nih.gov

Cyclization : The final imidazole ring is formed by reacting the 5,6-diaminouracil with a one-carbon synthon. Formic acid is the traditional reagent for this cyclization, which closes the ring to yield the xanthine core. chemistry-online.comnih.gov

Contemporary modifications to the Traube synthesis have focused on improving yields, simplifying procedures, and expanding the scope of accessible derivatives. These modifications often involve alternative reagents for the cyclization step or altered reaction conditions. For instance, instead of formic acid, reagents like diethoxymethyl acetate (B1210297) or triethyl orthoformate can be used for the ring closure. asianpubs.org The synthesis can be adapted to produce a wide array of substituted xanthines by starting with appropriately substituted ureas. rsc.orgbiointerfaceresearch.com

| Step | Reagents | Intermediate/Product | Reference |

| 1. Uracil Formation | Substituted Urea + Cyanoacetic Acid / Acetic Anhydride, then Alkali | 6-Aminouracil | biointerfaceresearch.com |

| 2. Nitrosation | Sodium Nitrite + Acetic Acid | 6-Amino-5-nitrosouracil | nih.gov |

| 3. Reduction | Sodium Dithionite | 5,6-Diaminouracil | nih.gov |

| 4. Cyclization | Formic Acid or Triethyl Orthoformate | Xanthine Core | chemistry-online.comasianpubs.org |

To improve efficiency and reduce the number of intermediate isolation steps, one-pot condensation reactions have been developed for purine synthesis. researchgate.netacs.org These methods streamline the construction of the xanthine nucleus by combining multiple reaction steps into a single procedure.

One such approach involves the direct coupling of a 5,6-diaminouracil with a carboxaldehyde in the presence of a mild reagent like bromo dimethyl-sulfonium bromide (BDMS). biointerfaceresearch.com This reaction proceeds through an imine or aminal intermediate to give high yields of the corresponding 8-substituted xanthine. biointerfaceresearch.com

Multicomponent reactions (MCRs) represent another advanced one-pot strategy. These reactions allow for the assembly of complex molecules, like purine precursors, from three or more starting materials in a single operation. nih.govresearchgate.net For example, aqueous, one-pot reactions using synthons like 2-aminooxazole and 5-aminoimidazoles have been developed to construct purine precursors, demonstrating a high-yielding and convergent approach to the core structure. nih.gov

Oxidative cyclization is a common and effective method for the final step of xanthine synthesis: the closure of the imidazole ring. chemistry-online.com This strategy typically involves the condensation of a 5,6-diaminouracil with an aldehyde to form a Schiff base (benzylidene adduct) intermediate. nih.govbiointerfaceresearch.com This intermediate is not isolated but is directly subjected to an oxidizing agent, which facilitates the cyclization and aromatization to form the stable purine ring system.

A variety of oxidizing agents have been employed for this purpose. A classical approach uses ferric chloride (FeCl₃) with heating. biointerfaceresearch.com Other reagents, such as thionyl chloride (SOCl₂), have also been shown to effectively promote the oxidative cyclization of the benzylidene intermediate to afford the desired xanthine derivative. nih.gov

In recent years, microwave-assisted synthesis has emerged as a powerful tool to accelerate these ring-closure reactions. nih.govnih.gov The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to improved yields compared to conventional heating methods. asianpubs.orgresearchgate.net This is particularly beneficial for the cyclization of 6-amino-5-carboxamidouracil precursors, a step that can be difficult under thermal conditions. nih.gov

| Precursor | Reagent(s) | Method | Reference |

| 5,6-Diaminouracil + Aldehyde | Ferric Chloride (FeCl₃) | Thermal Heating | biointerfaceresearch.com |

| 5,6-Diaminouracil + Aldehyde | Thionyl Chloride (SOCl₂) | Reflux | nih.gov |

| 6-Amino-5-carboxamidouracil | Hexamethyldisilazane (B44280) (HMDS) | Microwave Irradiation | nih.gov |

| 5,6-Diaminouracil | Triethyl Orthoformate | Microwave Irradiation | asianpubs.orgasianpubs.org |

Targeted Functionalization and Derivatization at Specific Positions

Once the xanthine core is synthesized, the introduction of specific substituents at the nitrogen atoms is required to produce compounds like Xanthine, 3-(2-hydroxyethyl)-. The challenge lies in controlling the regioselectivity of these substitution reactions.

The introduction of a 2-hydroxyethyl group specifically at the N3 position of the xanthine ring is a key step in the synthesis of the target compound. This can be achieved through several strategies.

One common method is the direct alkylation of a xanthine precursor. The reactivity of the different nitrogen atoms in the xanthine ring (N1, N3, N7, N9) depends on factors like their acidity and the reaction conditions. The N3 proton is generally more acidic than the N1 proton, allowing for preferential substitution at this position under controlled basic conditions. Alkylation using an agent like 2-chloroethanol (B45725) or ethylene (B1197577) oxide in the presence of a suitable base can introduce the 2-hydroxyethyl group.

Alternatively, the substituent can be incorporated at the beginning of the synthetic sequence. For example, the Traube synthesis can be initiated using a pre-functionalized starting material, such as N-(2-hydroxyethyl)urea. Condensation of this urea with cyanoacetic acid would lead to a 1-(2-hydroxyethyl)-6-aminouracil, which, upon carrying through the subsequent nitrosation, reduction, and cyclization steps, would ultimately yield a xanthine derivative with the 2-hydroxyethyl group at the N3 position (as the numbering changes upon purine formation).

Achieving regioselectivity in the substitution of the xanthine scaffold is a significant area of research, as the biological activity of derivatives is highly dependent on the substitution pattern. uniroma1.it The xanthine molecule has multiple reactive nitrogen sites, and directing a substituent to a single desired position requires careful control of the reaction parameters. researchgate.net

Several factors influence the outcome of alkylation reactions:

Base and Solvent : The choice of base and solvent system can significantly alter the site of substitution. For instance, methylation of theophylline (B1681296) (1,3-dimethylxanthine) to produce caffeine (B1668208) (1,3,7-trimethylxanthine) is a well-established process. google.com

Protecting Groups : A common strategy to achieve regioselectivity is to use protecting groups. By temporarily blocking more reactive sites, a substituent can be directed to the desired, less reactive position. The protecting groups can then be removed in a subsequent step.

pH Control : For compounds with multiple ionizable protons, controlling the pH of the reaction medium can favor the deprotonation of one specific nitrogen over others, thereby directing the attack of the electrophile.

Precursor-Directed Synthesis : As an alternative to direct substitution on the pre-formed xanthine ring, a multi-step synthesis can be designed that builds the ring system with the desired substituents already in place. A general method for preparing 1,3-disubstituted xanthines involves starting from an imidazole precursor, which allows for the unambiguous placement of different groups at the N1 and N3 positions. nih.gov

These protocols allow for the systematic and controlled synthesis of a wide variety of N-substituted xanthines, enabling the exploration of structure-activity relationships for various therapeutic targets.

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. nih.gov For the synthesis of xanthine derivatives, microwave irradiation provides rapid, uniform heating that can dramatically reduce reaction times, often from several hours to mere minutes, while frequently improving product yields and purity. nih.govasianpubs.org

A critical step in many xanthine syntheses is the closure of the imidazole ring starting from a 5,6-diaminouracil precursor. Under conventional conditions, this transformation can be sluggish, particularly with poorly soluble substrates. asianpubs.org Microwave energy effectively overcomes these limitations. For instance, the cyclization of various 5,6-diaminouracil derivatives using reagents like triethyl orthoformate or hexamethyldisilazane (HMDS) is profoundly accelerated. nih.govasianpubs.org Reactions that previously required hours of reflux can be completed in 5-20 minutes in a dedicated microwave reactor. asianpubs.orgresearchgate.net

The synthesis of Istradefylline, a complex 8-styrylxanthine derivative, serves as a notable example. The key cyclization step, when performed with HMDS and a catalytic amount of ammonium (B1175870) sulfate, required 9 hours of conventional heating at 170°C to achieve a 93% yield. nih.gov The application of microwave irradiation, especially with the addition of tetrahydrofuran (B95107) (THF) as a co-solvent to improve solubility and energy absorption, reduced the reaction time to just 20 minutes while maintaining high yields. nih.govresearchgate.net This enhancement is crucial for the efficient production of complex pharmacological agents. nih.gov

The benefits of microwave assistance are summarized in the following table, which compares reaction conditions for the synthesis of various xanthine derivatives.

| Precursor | Reagent | Method | Time | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5,6-diamino-1,3-dibutyluracil | Triethyl orthoformate | Conventional | 1 hour | Reflux | 80 | asianpubs.org |

| 5,6-diamino-1,3-dibutyluracil | Triethyl orthoformate | Microwave | 5 min | 160 | 80 | asianpubs.org |

| 5,6-diamino-1-butyluracil | Triethyl orthoformate | Conventional | 5 hours | Reflux | N/A | asianpubs.org |

| 5,6-diamino-1-butyluracil | Triethyl orthoformate | Microwave | 5 min | 160 | 85 | asianpubs.org |

| 6-amino-5-cinnamoylaminouracil derivative | HMDS / (NH₄)₂SO₄ | Conventional | 9 hours | 170 | 93 | nih.gov |

| 6-amino-5-cinnamoylaminouracil derivative | HMDS / (NH₄)₂SO₄ / THF | Microwave | 20 min | 150 | 92 | nih.gov |

Advanced Coupling and Multi-Component Reaction Strategies

To create diverse libraries of xanthine derivatives, particularly those substituted at the C8 position, chemists employ advanced synthetic methods such as palladium-catalyzed cross-coupling reactions, copper-catalyzed cycloadditions, and multi-component reactions. These strategies allow for the modular and efficient assembly of complex molecules from simpler, readily available building blocks.

Suzuki-Miyaura Cross-Coupling Reactions in Xanthine Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. mdpi.com This reaction is catalyzed by a palladium complex and has proven invaluable for the C8-arylation and C8-vinylation of the xanthine scaffold. mdpi.com

The general approach involves starting with an 8-haloxanthine derivative, most commonly 8-bromoxanthine. This precursor can be coupled with a wide array of aryl or heteroaryl boronic acids to introduce diverse substituents at the 8-position. The reaction typically proceeds under mild conditions and exhibits excellent functional group tolerance, making it a highly versatile tool in medicinal chemistry. nih.govsigmaaldrich.com

A typical catalytic system consists of a palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like potassium carbonate or potassium phosphate (B84403), in a suitable solvent system such as a mixture of dioxane and water. mdpi.com The choice of ligand, base, and solvent can be optimized to achieve high yields, even with sterically hindered or electronically challenging coupling partners. mdpi.com This methodology provides a direct and powerful route to synthesize derivatives that would be difficult to access through traditional condensation and cyclization pathways.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Applications

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of "click chemistry," is a highly efficient and specific reaction for forming a 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide (B81097). nih.govnih.gov This reaction has been widely adopted for creating complex molecular architectures, including conjugating xanthine derivatives to other molecules or functional groups. nih.govbeilstein-journals.org

The strategy involves functionalizing a xanthine precursor, such as Xanthine, 3-(2-hydroxyethyl)-, with either a terminal alkyne or an azide group. This "handle" can then be reacted with a complementary coupling partner. For example, an 8-propargylxanthine derivative can be coupled with a variety of azides, or an 8-azidoalkylxanthine can be reacted with various terminal alkynes. The resulting 1,2,3-triazole ring is not merely a linker; it is a stable, aromatic heterocycle that can participate in hydrogen bonding and dipole interactions, thus becoming an integral part of the final molecule's structure and function. nih.gov The reaction is typically catalyzed by a copper(I) source, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, and proceeds reliably in a range of solvents, including aqueous media. beilstein-journals.orgbeilstein-journals.org

Three-Component Reaction Approaches for Diverse Xanthine Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer a highly efficient pathway to molecular complexity. nih.gov This approach aligns with the principles of green chemistry by minimizing steps and waste. In xanthine synthesis, MCRs provide a rapid means of generating diverse derivatives from simple precursors.

One common three-component strategy for synthesizing 8-substituted xanthines involves the reaction of a 5,6-diaminouracil, an aldehyde, and a third component in a one-pot process. nih.govbiointerfaceresearch.com For example, the condensation of 5,6-diaminouracil with an aldehyde generates an intermediate imine, which can then undergo oxidative cyclization to form the 8-substituted xanthine core. biointerfaceresearch.com

Another reported one-pot, three-component reaction leads to 8-alkylmercaptocaffeine derivatives in excellent yields. This process involves the simultaneous reaction of 8-bromocaffeine, thiourea, and an alkyl bromide. nih.gov Such strategies are highly valuable in drug discovery as they allow for the rapid generation of a library of related compounds by simply varying one of the initial components, facilitating the exploration of structure-activity relationships.

Biochemical Pathways and Metabolic Transformations of Xanthine, 3 2 Hydroxyethyl

Role in Endogenous Purine (B94841) Catabolism

Purine catabolism is a critical pathway for the breakdown and salvage of purine nucleotides. Xanthine (B1682287) oxidoreductase (XOR) is the rate-limiting enzyme in this process, catalyzing the final two steps that lead to the production of uric acid. physiology.orgnih.gov

Xanthine oxidoreductase is a complex molybdenum-containing enzyme that exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO). nih.govnih.govnih.gov Both forms catalyze the hydroxylation of hypoxanthine (B114508) to xanthine and subsequently xanthine to uric acid. nih.govnih.govresearchgate.net The primary distinction lies in the electron acceptor they utilize.

Xanthine Dehydrogenase (XDH): This is the predominant form under normal physiological conditions. It uses nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as the electron acceptor, producing NADH. nih.govnih.govnih.gov

Xanthine Oxidase (XO): Under conditions such as inflammation or hypoxia, XDH can be converted to the XO form through the oxidation of sulfhydryl groups or limited proteolysis. nih.govnih.gov The XO form utilizes molecular oxygen (O2) as the electron acceptor, leading to the generation of reactive oxygen species (ROS) like superoxide (B77818) (O₂•−) and hydrogen peroxide (H₂O₂). nih.govnih.govnih.gov

The active site of XOR contains a molybdenum cofactor (Mo-co) where the oxidation of purine substrates occurs. nih.gov The specificity of the enzyme is directed towards purine structures like hypoxanthine and xanthine. While these are the primary endogenous substrates, the enzyme can act on various other purine analogs. The introduction of substituents on the xanthine ring, such as the 3-(2-hydroxyethyl)- group, can influence the molecule's binding affinity and catalytic turnover rate within the XOR active site. The precise kinetics of 3-(2-hydroxyethyl)-xanthine as a substrate for XOR would depend on how the hydroxyethyl (B10761427) group affects its orientation and interaction with key amino acid residues, such as Glu803 and Arg881, which are critical for substrate binding and activation. rcsb.org

| Characteristic | Xanthine Dehydrogenase (XDH) | Xanthine Oxidase (XO) |

|---|---|---|

| Primary Form | Physiological conditions | Inflammatory/Hypoxic conditions |

| Electron Acceptor | NAD+ | O₂ |

| Primary Product (non-uric acid) | NADH | Superoxide (O₂•−), Hydrogen Peroxide (H₂O₂) |

| Conversion | XDH is converted to XO via sulfhydryl oxidation or proteolysis. nih.govnih.gov |

The catabolism of purine nucleotides, such as adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), converges on the formation of xanthine. nih.gov This process involves a series of enzymatic steps that convert these nucleotides first to hypoxanthine, which is then oxidized by XOR to xanthine. droracle.aiyoutube.com Xanthine stands as the direct precursor to uric acid, the final product of purine degradation in humans. nih.govnih.gov The conversion of xanthine to uric acid, catalyzed by XOR, is an irreversible step that commits the purine ring to excretion. nih.gov

As a derivative of xanthine, 3-(2-hydroxyethyl)-xanthine is situated within this metabolic context. If it serves as a substrate for XOR, its metabolism would parallel that of endogenous xanthine, potentially leading to the formation of a hydroxylated, uric acid-like derivative. This positions it as a compound that directly engages with the terminal segment of the purine breakdown pathway.

Modulation of Cellular Signaling Pathways

Xanthine derivatives are well-documented modulators of intracellular signaling, primarily through their interaction with phosphodiesterases and their influence on calcium dynamics.

Cyclic nucleotide phosphodiesterases (PDEs) are a superfamily of enzymes that regulate signal transduction by hydrolyzing the cyclic nucleotides, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The inhibition of these enzymes leads to an accumulation of cyclic nucleotides, thereby enhancing their downstream signaling effects.

Xanthine derivatives, including naturally occurring methylxanthines like caffeine (B1668208) and theophylline (B1681296), were among the first PDE inhibitors discovered. nih.gov Their mechanism of action involves competitive inhibition. The xanthine structure mimics the purine ring of the endogenous substrates (cAMP and cGMP), allowing it to bind to the active site of the PDE enzyme and compete with the cyclic nucleotides for access. nih.gov By blocking the catalytic site, these inhibitors prevent the breakdown of cAMP and cGMP, thus prolonging their signaling activity. The potency and selectivity of xanthine-based inhibitors can be significantly altered by appending various chemical groups to the xanthine core. nih.gov Propentofylline (B1679635), another xanthine derivative, has shown inhibitory activity against several PDE isoforms. nih.gov

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a multitude of cellular functions. The metabolism of xanthines via the XOR system can indirectly influence Ca²⁺ homeostasis. The generation of ROS by the xanthine oxidase form of XOR is a key mechanism underlying this effect. nih.govnih.gov

Reactive oxygen species, particularly hydrogen peroxide (H₂O₂), can modulate the activity of calcium channels and pumps, leading to a release of Ca²⁺ from intracellular stores, most notably the endoplasmic reticulum (ER). ahajournals.orgahajournals.org Studies have shown that H₂O₂ can trigger Ca²⁺ release from the ER, and this process is necessary for the H₂O₂-mediated regulation of the XOR system itself. ahajournals.org The hypoxanthine-xanthine oxidase system has been demonstrated to induce a rapid, transient rise in cytosolic Ca²⁺ by mobilizing it from these intracellular stores. nih.govnih.gov Therefore, if 3-(2-hydroxyethyl)-xanthine is metabolized by XO to produce ROS, it could contribute to a disruption of normal intracellular calcium balance through these mechanisms.

Interplay with Oxidative Stress and Reactive Oxygen Species (ROS) Generation

The metabolic activity of the xanthine oxidase enzyme is a significant endogenous source of oxidative stress. physiology.orgmdpi.com Oxidative stress arises from an imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates. nih.gov

The conversion of XDH to XO is a critical event that switches the enzyme's function from an NAD⁺-dependent dehydrogenase to an O₂-dependent oxidase that generates ROS. nih.govnih.gov During the oxidation of hypoxanthine and xanthine, XO transfers electrons to molecular oxygen. This process occurs in two steps: a one-electron transfer produces the superoxide anion radical (O₂•−), and a two-electron transfer produces hydrogen peroxide (H₂O₂). nih.govnih.govnih.gov Under normal physiological conditions, H₂O₂ is considered the major oxidant product of XO. researchgate.net

These ROS are highly reactive molecules that can cause damage to lipids, proteins, and DNA. mdpi.comresearchgate.net The production of ROS by XO is implicated in various pathological conditions, including inflammation and ischemia-reperfusion injury. nih.govnih.gov The metabolism of any xanthine substrate by XO, including 3-(2-hydroxyethyl)-xanthine, would inherently be linked to the generation of these reactive species, thereby contributing to the cellular redox state and potentially inducing oxidative stress. nih.gov

| Reactive Species | Abbreviation | Generation Mechanism | Reference |

|---|---|---|---|

| Superoxide Anion | O₂•− | One-electron reduction of molecular oxygen (O₂) | nih.govnih.gov |

| Hydrogen Peroxide | H₂O₂ | Two-electron reduction of molecular oxygen (O₂) | nih.govnih.gov |

Xanthine Oxidoreductase as a Physiological Source of ROS

Xanthine Oxidoreductase (XOR) is a complex and highly regulated molybdo-flavoenzyme that plays a critical role in purine catabolism. unibo.itnih.gov It catalyzes the final two steps in the breakdown of purines, converting hypoxanthine to xanthine and subsequently xanthine to uric acid. nih.govwikipedia.orgnih.gov XOR exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO). unibo.itmdpi.comjst.go.jp In most physiological conditions, XOR is present as XDH, which uses NAD+ as an electron acceptor. nih.govnih.gov However, under certain conditions, such as inflammation or hypoxia, XDH can be converted to the XO form through reversible sulfhydryl oxidation or irreversible proteolytic modification. nih.govwikipedia.orgnih.govmdpi.com

The XO form of the enzyme utilizes molecular oxygen (O₂) as its electron acceptor, which leads to the production of reactive oxygen species (ROS). jst.go.jpphysiology.orgphysiology.org Specifically, the enzymatic reaction generates superoxide anion (O₂•−) and hydrogen peroxide (H₂O₂). nih.govnih.govmdpi.com These molecules are key mediators of oxidative stress, which can lead to cellular damage by causing lipid peroxidation, DNA damage, and protein oxidation. nih.gov While XO is a primary source of ROS in this pathway, the XDH form can also generate ROS through its NADH oxidase activity, a process that is favored under hypoxic conditions. unibo.itnih.govnih.gov The production of ROS by XOR is not merely a byproduct of purine breakdown; these reactive species also function as second messengers in various signaling pathways, contributing to both physiological processes like the innate immune response and pathological conditions. nih.govnih.govnih.govmdpi.com

| Enzyme Form | Primary Electron Acceptor | Key Products | Physiological Context |

|---|---|---|---|

| Xanthine Dehydrogenase (XDH) | NAD⁺ | Xanthine, Uric acid, NADH | Normal physiological conditions. nih.govnih.gov |

| Xanthine Oxidase (XO) | O₂ | Xanthine, Uric acid, O₂•−, H₂O₂ | Inflammatory or ischemic/hypoxic conditions. nih.govnih.govmdpi.com |

| XDH (NADH Oxidase Activity) | O₂ | NAD⁺, O₂•−, H₂O₂ | Hypoxic conditions where NAD⁺ levels are low. nih.govnih.gov |

Antioxidant Implications of Purine Metabolites in Biochemical Contexts

The metabolism of purines, including xanthine derivatives, presents a paradox in the context of oxidative stress. While the activity of xanthine oxidase is a significant source of ROS, the final product of this pathway, uric acid, is recognized as a powerful antioxidant. physiology.orgphysiology.orgnih.gov This duality means that uric acid can function as either an antioxidant or a pro-oxidant, depending on its chemical environment. nih.gov

In the hydrophilic environment of human plasma, uric acid is one of the most important antioxidants, effectively scavenging harmful radicals such as singlet oxygen and hydroxyl radicals. nih.govnih.gov This protective role is considered a significant evolutionary advantage, potentially compensating for the inability of humans to synthesize vitamin C. physiology.org However, within the intracellular environment, uric acid can exhibit pro-oxidant properties. nih.govmdpi.com It has been shown to induce oxidative stress by stimulating NADPH oxidase, an enzyme complex that generates superoxide radicals. nih.gov This intracellular pro-oxidant activity can contribute to inflammatory responses. mdpi.comnih.gov Therefore, the biochemical context is crucial in determining whether the net effect of purine metabolism is protective or detrimental with respect to oxidative stress. nih.gov

| Role | Mechanism | Biochemical Environment | Outcome |

|---|---|---|---|

| Antioxidant | Scavenges singlet oxygen, peroxyl radicals, and hydroxyl radicals. nih.gov | Extracellular fluids (e.g., plasma). nih.gov | Protection against oxidative damage. nih.govphysiology.org |

| Pro-oxidant | Stimulates ROS production via NADPH oxidase. nih.gov | Intracellular environment. nih.govmdpi.com | Induction of oxidative stress and inflammation. mdpi.comnih.gov |

Broader Metabolic Roles and Pathways of Xanthine Derivatives

Beyond their role as intermediates in the terminal stages of purine degradation, xanthine and its derivatives are integrated into broader metabolic networks, particularly in plants. These pathways are fundamental for nutrient recycling, hormone signaling, and responses to environmental challenges.

Involvement in Nitrogen Metabolism

In many plants, particularly non-leguminous species, the catabolism of purine compounds is a vital pathway for nitrogen remobilization. nih.gov Purines, including xanthine, serve as significant nitrogen reservoirs. The breakdown of these molecules liberates nitrogen into forms that can be readily re-assimilated for new growth. nih.govnih.gov The pathway proceeds through the oxidation of xanthine to uric acid, which is then further metabolized into ureides such as allantoin (B1664786) and allantoate. nih.gov These nitrogen-rich compounds can be broken down to release ammonia (B1221849), which is then incorporated into amino acids via the glutamine synthetase/glutamate (B1630785) synthase (GS/GOGAT) cycle. nih.gov

Studies using Arabidopsis thaliana have demonstrated the importance of this pathway. Mutants deficient in xanthine dehydrogenase (XDH), the enzyme that converts xanthine to uric acid, exhibit significantly impaired growth when xanthine or hypoxanthine is supplied as the sole nitrogen source. nih.gov This finding underscores the central role of xanthine catabolism in providing a usable source of nitrogen for plant development, especially under nitrogen-limited conditions. nih.gov

| Precursor | Key Enzyme | Product | Metabolic Role |

|---|---|---|---|

| Hypoxanthine / Xanthine | Xanthine Dehydrogenase (XDH) | Uric Acid | Central step in purine catabolism. nih.gov |

| Uric Acid | Urate Oxidase | Allantoin | Nitrogen-rich transport molecule. nih.gov |

| Allantoin | Allantoinase | Allantoate | Nitrogen storage and transport. nih.gov |

| Allantoate | Allantoate Amidohydrolase | Urea (B33335), Glyoxylate | Precursor for ammonia release. nih.gov |

Connections to Hormone Metabolism

Emerging research has revealed a sophisticated link between purine metabolism and plant hormone signaling, particularly with the stress hormone abscisic acid (ABA). nih.govresearchgate.net The purine catabolite allantoin, a downstream product of xanthine metabolism, has been identified as a regulatory molecule that can enhance abiotic stress tolerance by activating ABA metabolism. nih.govresearchgate.net

The mechanism involves a dual action by allantoin. First, it promotes the transcription of NCED3, a gene encoding a crucial enzyme in the ABA biosynthesis pathway. nih.gov Second, it facilitates the post-translational activation of BG1, a β-glucosidase that hydrolyzes glucose-conjugated ABA (an inactive storage form) to release active ABA. nih.gov This synergistic activation of both ABA production and release leads to an accumulation of the hormone, which in turn triggers stress-responsive gene expression and enhances the plant's tolerance to adverse conditions. nih.govresearchgate.net This connection demonstrates that purine metabolites are not just metabolic end-products but can also act as signaling molecules that integrate nutrient status with stress response pathways. researchgate.net

Purine Metabolism in Response to Biotic and Abiotic Stresses

The role of purine metabolism extends significantly into plant defense and adaptation to environmental stress. nih.govmdpi.com The pathway is not merely a "housekeeping" function for nitrogen recycling but is actively involved in protecting plants from both biotic and abiotic challenges. nih.gov

In response to abiotic stresses such as drought and high salinity, the accumulation of purine metabolites like allantoin can enhance stress tolerance by modulating ABA levels, as previously described. nih.govresearchgate.net Furthermore, some purine derivatives may act directly as reactive oxygen species scavengers, contributing to the mitigation of oxidative damage that accompanies many environmental stresses. researchgate.net In the context of biotic stress, which includes attacks from pathogens and herbivores, certain xanthine derivatives play a role in chemical defense. nih.gov For example, methylated xanthine alkaloids like caffeine, which are synthesized from a xanthosine (B1684192) precursor, are known to act as natural pesticides, deterring predators and inhibiting the growth of microbes. nih.govfrontiersin.org This illustrates the dual functionality of the purine metabolic network, serving roles in primary metabolism (nitrogen recycling) and specialized metabolism (defense and stress signaling).

| Stress Type | Metabolite(s) | Mechanism of Action | Physiological Outcome |

|---|---|---|---|

| Abiotic (Drought, Salinity) | Allantoin | Activates ABA biosynthesis and release. nih.govresearchgate.net | Enhanced stress tolerance. nih.gov |

| Abiotic (Oxidative Stress) | Various purine derivatives | Direct scavenging of reactive oxygen species (ROS). researchgate.net | Protection against cellular damage. researchgate.net |

| Biotic (Herbivores, Pathogens) | Xanthine Alkaloids (e.g., Caffeine) | Act as natural toxins or deterrents. nih.gov | Chemical defense against pests. nih.gov |

Enzymatic and Receptor Interactions of Xanthine, 3 2 Hydroxyethyl

Interactions with Xanthine (B1682287) Oxidoreductase (XOR)

Xanthine Oxidoreductase (XOR) is a complex molybdo-flavoenzyme that plays a crucial role in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently xanthine to uric acid. unibo.itwikipedia.orgencyclopedia.pub The enzyme exists in two interconvertible forms: a dehydrogenase form (XDH) that uses NAD+ as an electron acceptor, and an oxidase form (XO) that uses molecular oxygen, producing superoxide (B77818) and hydrogen peroxide. nih.govmdpi.com

Molecular Recognition and Catalytic Hydroxylation at the Molybdenum Center

The catalytic cycle for purine hydroxylation by XOR occurs at a molybdenum cofactor (Moco) site deep within the enzyme. nih.govnih.gov The generally accepted mechanism begins with a conserved glutamate (B1630785) residue abstracting a proton from a hydroxyl group coordinated to the molybdenum atom. researchgate.net This generates a reactive Mo-O- species that performs a nucleophilic attack on the C8 position of the xanthine substrate. researchgate.net Concurrently, a hydride is transferred from the substrate's carbon atom to a sulfido ligand of the Moco, reducing the molybdenum from Mo(VI) to Mo(IV). nih.govresearchgate.net

For Xanthine, 3-(2-hydroxyethyl)-, molecular recognition at the active site would depend on the precise orientation of the purine ring. The 3-(2-hydroxyethyl)- substituent would likely influence the compound's entry into the active site channel and its positioning relative to the catalytic residues. However, specific studies detailing the binding orientation or the efficiency of hydroxylation for this particular derivative are not available.

Structural Determinants Governing Enzyme-Substrate Specificity

The specificity of XOR for its substrates is governed by the architecture of its active site pocket. Key amino acid residues are responsible for positioning the purine substrate correctly for catalysis. While the purine core of Xanthine, 3-(2-hydroxyethyl)- is identical to the natural substrate xanthine, the presence of the 2-hydroxyethyl group at the N3 position introduces additional steric and electronic factors. This substituent could potentially alter the binding affinity and specificity compared to unsubstituted xanthine or other N-alkylated xanthines. Research on other derivatives shows that substitutions on the xanthine core can significantly impact whether a compound acts as a substrate, an inhibitor, or is not recognized by the enzyme at all. Without specific structural or kinetic data for Xanthine, 3-(2-hydroxyethyl)-, its classification as a substrate or inhibitor of XOR remains undetermined.

Characterization of Competitive and Non-Competitive Inhibition Kinetics

Xanthine derivatives can inhibit XOR through various mechanisms, including competitive, non-competitive, and mixed-type inhibition. nih.gov Competitive inhibitors typically resemble the natural substrate and bind to the active site, preventing the substrate from binding. nih.gov Non-competitive inhibitors bind to a site other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency.

The mode of inhibition can be determined experimentally using kinetic analyses, such as Lineweaver-Burk plots. researchgate.net These studies measure reaction rates at varying substrate and inhibitor concentrations to determine key kinetic parameters like the Michaelis constant (Km) and the maximum velocity (Vmax). There is no published research characterizing the inhibition kinetics of Xanthine, 3-(2-hydroxyethyl)- on XOR, and therefore its potential inhibitory mechanism and potency are unknown.

Adenosine (B11128) Receptor Antagonism and Binding Modalities

Xanthine derivatives, most famously caffeine (B1668208) and theophylline (B1681296), are well-known antagonists of adenosine receptors (ARs), a class of G protein-coupled receptors (GPCRs). nih.gov These receptors (subtypes A1, A2A, A2B, and A3) are crucial in regulating a wide array of physiological processes. mdpi.com

Orthosteric Binding Site Analysis and Critical Amino Acid Residue Interactions

Xanthines act as antagonists by binding to the orthosteric site of adenosine receptors, the same pocket where the endogenous agonist adenosine binds. pnas.org Structure-activity relationship (SAR) studies on a vast number of xanthine derivatives have shown that substitutions at the N1, N3, and C8 positions are critical for determining affinity and selectivity for the different AR subtypes. drugbank.comnih.govnih.gov For instance, bulky substituents at the C8 position often enhance affinity. pnas.orgdrugbank.com

The 3-(2-hydroxyethyl)- group on the xanthine core would participate in interactions within the binding pocket. However, without specific co-crystal structures or detailed mutagenesis studies involving Xanthine, 3-(2-hydroxyethyl)-, the critical amino acid residues it interacts with and its precise binding modality cannot be described. General studies show that interactions with residues in the transmembrane helices are key for the binding of all xanthine antagonists.

Ligand-Induced Conformational Changes in Adenosine Receptors

The binding of a ligand to a GPCR induces or stabilizes specific conformational states of the receptor. Agonists promote an "active" conformation that facilitates G protein coupling, while antagonists typically bind to an "inactive" state, preventing activation. embopress.orgresearchgate.net Advanced techniques like fluorescence spectroscopy or hydrogen-deuterium exchange mass spectrometry can be used to probe these subtle structural changes. embopress.orgebi.ac.uk

As a presumed antagonist, Xanthine, 3-(2-hydroxyethyl)- would be expected to stabilize an inactive conformation of adenosine receptors. The specific nature of this stabilization and any unique conformational signature it might induce compared to other xanthines has not been investigated. Such studies are crucial for a complete understanding of its pharmacological profile but are currently absent from the literature.

Structure-Activity Relationships and Selectivity Profiling Across Adenosine Receptor Subtypes (A1, A2A, A2B, A3)

Xanthine derivatives are classic antagonists of adenosine receptors (ARs), a family of G protein-coupled receptors with four subtypes: A1, A2A, A2B, and A3. Simple, naturally occurring xanthines like caffeine and theophylline are non-selective antagonists with micromolar affinities. Extensive research into synthetic derivatives has elucidated key structure-activity relationships (SAR) that govern both potency and selectivity for the different AR subtypes.

The affinity and selectivity of xanthine analogues are highly dependent on the substituents at the N1, N3, N7, and C8 positions of the purine ring.

N1 and N3 Positions: Alkyl substitutions at the N1 and N3 positions are crucial for affinity. For A1 and A2A receptors, 1,3-dipropylxanthine (B15781) derivatives often show high potency. The presence of a 3-(2-hydroxyethyl) group on the xanthine ring suggests a modification that will influence the molecule's interaction within the binding pockets of the adenosine receptor subtypes.

N7 Position: Substitution at the N7 position can significantly modulate selectivity. For instance, a methyl group at N7 tends to decrease A1 affinity, thereby increasing selectivity for A2A and A2B receptors. The theophylline derivative doxofylline, which has a bulky substituent at the 7-position, is virtually inactive at A1 and A2A receptors.

C8 Position: The C8 position is a major determinant of selectivity. Large, bulky, and often aromatic substituents at this position can confer high affinity and selectivity, particularly for A2A and A2B receptors. Conversely, for A3 receptor affinity, smaller or no substitution at C8 is generally preferred, with 1,3-dialkylxanthines showing some of the highest affinity among xanthine-based antagonists for this subtype.

The selectivity profile of Xanthine, 3-(2-hydroxyethyl)- would be predicted based on these principles. Lacking a bulky C8 substituent, it is unlikely to be a potent A2A or A2B antagonist. Its potency at A1 and A3 receptors would be influenced by the nature of any substitution at the N1 position and the modest size of the 3-(2-hydroxyethyl) group. The development of highly selective antagonists for each subtype has been a major goal in medicinal chemistry, leading to potent molecules for research and potential therapeutic use.

Table 1: General Structure-Activity Relationships of Xanthine Derivatives at Adenosine Receptors

Position Effect of Substitution on Receptor Affinity/Selectivity N1 & N3 Optimal alkyl chain lengths (e.g., propyl) generally enhance affinity for A1 and A2A receptors. N7 Substituents can decrease A1 affinity, thus increasing selectivity towards A2A/A2B. Bulky groups may abolish activity. C8 A primary determinant of selectivity. Large aromatic/cyclic groups favor A2A and A2B antagonism. Smaller or no substituents are tolerated for A3 antagonism.

Other Enzyme and Transporter System Modulations

P-glycoprotein (P-gp) is a well-characterized efflux pump that contributes to multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs. Some xanthine derivatives, such as pentoxifylline (B538998), have been shown to modulate P-gp activity.

The primary proposed mechanism for P-gp modulation by xanthine derivatives is competitive inhibition. In this model, the xanthine molecule directly competes with P-gp substrates for binding to the transporter's drug-binding site(s). By occupying the binding site, the xanthine derivative prevents the efflux of co-administered P-gp substrates, thereby increasing their intracellular concentration. While this direct competitive mechanism is widely suggested, the precise molecular interactions between xanthines and the P-gp binding pocket are still under investigation. The ability of Xanthine, 3-(2-hydroxyethyl)- to act as a P-gp modulator would depend on its specific affinity for the transporter.

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease. Research has demonstrated that the xanthine scaffold can serve as a basis for the development of AChE inhibitors.

Several xanthine derivatives, including caffeine, pentoxifylline, and propentofylline (B1679635), have been identified as selective inhibitors of human acetylcholinesterase (hAChE) with no significant activity against butyrylcholinesterase (hBuChE). The inhibitory potency of these compounds is in the micromolar range. Molecular modeling studies suggest that these xanthine derivatives interact with the catalytic site of the AChE enzyme. Structure-activity relationship studies indicate that increasing the bulk and size of substituents on the xanthine core, as seen in pentoxifylline and propentofylline compared to caffeine, can enhance inhibitory activity. This is attributed to the ability of the larger molecules to interact with both the catalytic site and the peripheral anionic site (PAS) of the enzyme. Given these findings, Xanthine, 3-(2-hydroxyethyl)- may exhibit inhibitory activity against AChE, with its potency being influenced by the size and properties of the 3-(2-hydroxyethyl) group.

Table 2: In Vitro Inhibitory Activity of Select Xanthine Derivatives against Human Acetylcholinesterase (hAChE)

Compound hAChE IC₅₀ (μM) Propentofylline 6.40 Pentoxifylline 6.60 Caffeine 7.25 Donepezil (Reference) 0.04

The Cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast number of drugs and other xenobiotics. The xanthine nucleus is known to interact with these enzymes, primarily CYP1A2. Common dietary xanthines like caffeine and theophylline are well-known substrates for CYP1A2.

The interaction can be complex, as xanthine derivatives can act as substrates, inhibitors, or inducers of CYP enzymes. For instance, xanthine itself is listed as an inhibitor of CYP1A2. The metabolism of many drugs can be altered when co-administered with compounds that inhibit or induce CYP enzymes. Because the core xanthine structure is recognized by CYP1A2, it is highly probable that Xanthine, 3-(2-hydroxyethyl)- would also interact with this enzyme, potentially acting as a substrate for metabolism or as a competitive inhibitor of the metabolism of other CYP1A2 substrates.

Organic Cation Transporter 2 (OCT2), encoded by the gene SLC22A2, is a key transporter in the kidneys responsible for the uptake of organic cations from the blood into the proximal tubule cells, representing the first step in their secretion. The substrates for OCT2 are typically molecules that carry a positive charge at physiological pH.

The xanthine molecule itself is not a cation. While it can be protonated under acidic conditions, it is largely neutral in the bloodstream. Predictive models and available data indicate that xanthine is a non-inhibitor of the renal organic cation transporter. Therefore, Xanthine, 3-(2-hydroxyethyl)-, as a neutral derivative, is not expected to be a significant substrate or inhibitor of OCT2. Its interaction with this transporter system is predicted to be minimal, as its molecular structure does not fit the typical profile of an OCT2 substrate.

Advanced Analytical and Structural Characterization Techniques

Spectroscopic Characterization Methodologies

Spectroscopy is a fundamental tool in the analysis of "Xanthine, 3-(2-hydroxyethyl)-", offering non-destructive and highly informative insights into its chemical structure. Different regions of the electromagnetic spectrum are utilized to probe specific molecular properties, from vibrational modes of chemical bonds to the electronic transitions within the purine (B94841) ring system.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and fingerprinting the molecular structure of "Xanthine, 3-(2-hydroxyethyl)-" by analyzing its vibrational modes.

Infrared (IR) Spectroscopy would be expected to reveal characteristic absorption bands corresponding to the various functional groups present in the molecule. The O-H stretching vibration of the terminal hydroxyl group would appear as a broad band in the region of 3400-3200 cm⁻¹. The N-H stretching of the imidazole (B134444) ring is expected around 3100 cm⁻¹. The C-H stretching vibrations of the ethyl group and the purine ring would be observed in the 3000-2850 cm⁻¹ region. The carbonyl (C=O) groups of the xanthine (B1682287) core typically exhibit strong absorption bands in the 1700-1650 cm⁻¹ range. The C=N and C=C stretching vibrations of the purine ring would produce signals in the 1600-1400 cm⁻¹ region. Finally, the C-O stretching of the primary alcohol would be found in the 1050-1000 cm⁻¹ region.

Raman Spectroscopy , being complementary to IR, would also provide valuable information. The non-polar bonds and symmetric vibrations, in particular, would give rise to strong Raman signals. The aromatic ring stretching of the purine system would be prominent.

A hypothetical data table of expected key vibrational bands is presented below.

| Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected Raman Shift Range (cm⁻¹) |

| O-H Stretch (Alcohol) | 3400-3200 (broad) | Weak |

| N-H Stretch (Imidazole) | ~3100 | Moderate |

| C-H Stretch (Aromatic/Aliphatic) | 3000-2850 | Strong |

| C=O Stretch (Urea) | 1700-1650 (strong) | Moderate to Strong |

| C=N/C=C Ring Stretch (Purine) | 1600-1400 | Strong |

| C-O Stretch (Primary Alcohol) | 1050-1000 | Weak to Moderate |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of "Xanthine, 3-(2-hydroxyethyl)-" in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy would allow for the identification and assignment of all protons in the molecule. The proton of the N-H group in the imidazole ring would likely appear as a broad singlet. The single aromatic proton on the purine ring would be observed as a singlet in the aromatic region. The protons of the 2-hydroxyethyl group would present as two distinct multiplets, specifically two triplets, due to coupling with each other. The chemical shift of the methylene (B1212753) group attached to the nitrogen (N-CH₂) would be further downfield compared to the methylene group attached to the hydroxyl group (CH₂-OH).

¹³C NMR Spectroscopy provides information on the carbon skeleton. The spectrum would show distinct signals for each carbon atom in the molecule. The two carbonyl carbons of the xanthine ring would be the most downfield signals. The carbons of the purine ring would resonate in the aromatic region. The two carbons of the 2-hydroxyethyl side chain would appear in the aliphatic region.

A table of predicted chemical shifts for "Xanthine, 3-(2-hydroxyethyl)-" is provided below.

| Atom Position | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| H (N1-H) | Broad singlet | - |

| H8 | Singlet | ~140 |

| N3-CH₂- | Triplet | ~45 |

| -CH₂-OH | Triplet | ~60 |

| OH | Singlet (exchangeable) | - |

| C2 | - | ~155 |

| C4 | - | ~150 |

| C5 | - | ~115 |

| C6 | - | ~152 |

| C8 | - | ~140 |

Ultraviolet-Visible (UV-Vis) spectrophotometry is used to study the electronic transitions within the chromophoric purine ring system of "Xanthine, 3-(2-hydroxyethyl)-". The xanthine core is a strong chromophore, and its UV-Vis spectrum is characterized by distinct absorption maxima (λmax). The position and intensity of these maxima can be influenced by the solvent polarity and pH. Typically, xanthine and its derivatives exhibit strong absorption in the UV region between 200 and 300 nm. The analysis of the UV-Vis spectrum is useful for quantitative analysis and for studying interactions with other molecules.

Chromatographic and Mass Spectrometric Approaches

Chromatographic techniques are essential for the separation and purification of "Xanthine, 3-(2-hydroxyethyl)-" from complex mixtures, while mass spectrometry provides information on its molecular weight and fragmentation pattern.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of xanthine derivatives. For "Xanthine, 3-(2-hydroxyethyl)-", a reversed-phase HPLC method would be most common.

Stationary Phase: A C18 column is typically employed, offering good retention and separation of polar and non-polar analytes.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is commonly used. The gradient or isocratic elution can be optimized to achieve the desired separation.

Detection Systems:

UV Detection: Due to the strong UV absorbance of the xanthine core, UV detection is the most common and straightforward method. The wavelength of detection would be set at one of the absorption maxima, typically around 270 nm.

Fluorescence Detection: While native fluorescence may be weak, derivatization with a fluorescent tag could enable highly sensitive detection.

Electrochemical Detection: This method can offer high sensitivity for electrochemically active compounds, although it may be less common for this specific analyte.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest selectivity and sensitivity, allowing for definitive identification based on the mass-to-charge ratio of the parent ion and its fragments.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of "Xanthine, 3-(2-hydroxyethyl)-". However, due to the low volatility and polar nature of the compound, derivatization is necessary to convert it into a more volatile and thermally stable species.

Hyphenated Mass Spectrometry Techniques for Enhanced Sensitivity and Selectivity (LC-MS/MS, GC-MS/MS, LC-HRMS, GC-HRMS)

Hyphenated mass spectrometry techniques, which couple a separation method like liquid chromatography (LC) or gas chromatography (GC) with a mass spectrometer (MS), are indispensable for the analysis of xanthine derivatives due to their high sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the quantitative determination of xanthines in various matrices. In a typical application, the compound is first separated from a mixture using high-performance liquid chromatography (HPLC). The separated analyte then enters a tandem mass spectrometer (e.g., a triple quadrupole), where it is ionized, and a specific precursor ion is selected. This ion is fragmented, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM), provides exceptional specificity. For instance, a validated LC-MS/MS method was developed for the simultaneous determination of theophylline (B1681296) and its metabolites, demonstrating the technique's ability to handle structurally similar compounds. researchgate.net The SRM transitions for related xanthines have been established, such as m/z 195→138.1 for caffeine (B1668208) and m/z 152→94 for the internal standard xanthine, showcasing the specificity achievable. rjptonline.org

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers an alternative approach, particularly for volatile or derivatized analytes. In studies of related substituted xanthines, GC coupled with isotope dilution-mass spectrometry (GC-IDMS) has been used as a reference method. nih.govresearchgate.net Derivatization, for example with N-methyl-N-trimethylsilyl trifluoroacetamide (B147638) (MSTFA), is often required to increase the volatility and thermal stability of the xanthine molecules for GC analysis. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) , whether coupled with LC or GC, provides highly accurate mass measurements, enabling the determination of elemental compositions and the identification of unknown compounds. thermofisher.com LC-HRMS can distinguish between isobaric and isomeric metabolites that may not be resolved by fragmentation patterns alone. ijpsm.com This is crucial when analyzing complex samples where unexpected metabolites or impurities of 3-(2-hydroxyethyl)xanthine might be present. An LC-HRMS system using an Orbitrap mass spectrometer can provide the high-resolution mass spectra with MS2 and MSn fragmentation needed for confident structural elucidation. thermofisher.comchromatographyonline.com

| Technique | Separation Method | Ionization Mode | Typical Application | Key Advantages |

| LC-MS/MS | HPLC / UPLC | Electrospray (ESI) | Quantitative analysis in biological matrices | High sensitivity and specificity (SRM), suitable for non-volatile compounds |

| GC-MS/MS | Gas Chromatography | Electron Ionization (EI) | Reference method analysis, requires derivatization | High chromatographic resolution for volatile compounds |

| LC-HRMS | HPLC / UPLC | Electrospray (ESI) | Identification of unknowns, metabolomics | Accurate mass measurement, determination of elemental composition |

| GC-HRMS | Gas Chromatography | Electron Ionization (EI) | Screening for impurities and metabolites | Combines high separation efficiency with accurate mass data |

X-ray Crystallography and Electron Diffraction for Solid-State Structure Determination

Determining the precise three-dimensional arrangement of atoms in the solid state is critical for understanding the physical and chemical properties of a compound. While specific crystallographic data for 3-(2-hydroxyethyl)xanthine is not publicly available, the extensive studies on its parent compound, xanthine, provide a strong precedent for the application of these techniques.

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the atomic-level structure of crystalline materials. However, its application requires the growth of single crystals of sufficient size and quality (typically >10 µm). Many organic molecules, including xanthine, are recalcitrant to forming crystals suitable for SCXRD. cardiff.ac.uk This has historically prevented the definitive determination of xanthine's crystal structure by this method, a challenge that would likely extend to its derivatives like 3-(2-hydroxyethyl)xanthine. cardiff.ac.uk

Three-dimensional electron diffraction (3D-ED) has emerged as a revolutionary technique for determining the crystal structures of materials that only form micro- or nanocrystals. nih.gov Due to the strong interaction of electrons with matter, 3D-ED can be performed on crystals a million times smaller in volume than those required for SCXRD. chemrxiv.org

Recent studies have successfully used 3D-ED to solve the previously unknown crystal structure of the parent compound, xanthine, from sub-micron sized particles. cardiff.ac.uknih.govresearchgate.net The data quality was sufficient to not only determine the positions of all non-hydrogen atoms but also to refine the hydrogen atom positions, confirming the presence of the N7H tautomer in the crystal structure. cardiff.ac.uknih.gov The structure was found to be monoclinic with the space group P2₁/c, and the asymmetric unit contains two independent xanthine molecules. cardiff.ac.uk These molecules form an extensive two-dimensional hydrogen-bonded network. chemrxiv.org This successful application demonstrates the immense potential of 3D-ED for elucidating the solid-state structure of 3-(2-hydroxyethyl)xanthine, should it prove difficult to crystallize for SCXRD.

| Parameter | Value (for Xanthine) | Source |

| Crystal System | Monoclinic | cardiff.ac.uk |

| Space Group | P2₁/c | cardiff.ac.uk |

| a (Å) | 7.0869(3) | cardiff.ac.uk |

| b (Å) | 18.9669(9) | cardiff.ac.uk |

| c (Å) | 10.3950(5) | cardiff.ac.uk |

| β (°) | 114.672(4) | cardiff.ac.uk |

| Volume (ų) | 1269.83(10) | cardiff.ac.uk |

| Z | 8 | cardiff.ac.uk |

| Key Structural Feature | Two-dimensional hydrogen-bonded network | chemrxiv.org |

Thermal Analysis Techniques for Material Stability and Transitions

Thermal analysis techniques are used to measure changes in the physical properties of a substance as a function of temperature. They are crucial for characterizing the stability, purity, and phase behavior of materials like 3-(2-hydroxyethyl)xanthine.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. eltra.com The resulting data provides information on thermal stability, decomposition temperatures, and the composition of multi-component systems. For a compound like 3-(2-hydroxyethyl)xanthine, TGA would reveal the temperature at which it begins to decompose. If the compound were a hydrate, TGA would quantify the water content by showing a mass loss step at lower temperatures corresponding to dehydration, followed by the decomposition of the anhydrous material at higher temperatures. The analysis is typically performed under a controlled atmosphere, such as nitrogen or air, to study the effects of inert or oxidative environments on the decomposition profile. eltra.com

Differential thermal analysis (DTA) is a technique where the temperature difference between a sample and an inert reference material is measured as both are subjected to the same heating program. wikipedia.org This differential temperature (ΔT) remains zero until the sample undergoes a thermal event, such as a phase transition or a chemical reaction. worldoftest.com

Endothermic events (heat absorption), such as melting, boiling, or sublimation, result in a negative peak on the DTA curve.

Exothermic events (heat release), such as crystallization or oxidation, result in a positive peak. worldoftest.com

For 3-(2-hydroxyethyl)xanthine, DTA could be used to determine its melting point (an endothermic peak) and to detect any polymorphic phase transitions or crystallization events (exothermic peaks). wikipedia.org The shape and position of these peaks can also provide information about the purity of the sample.

| Technique | Principle | Information Obtained | Potential Application for 3-(2-hydroxyethyl)xanthine |

| TG | Measures mass change vs. temperature | Thermal stability, decomposition profile, solvent/water content | Determining decomposition temperature, assessing hydration state |

| DTA | Measures temperature difference vs. temperature | Melting point, crystallization temperature, phase transitions | Determining melting point, identifying polymorphs, assessing purity |

Derivative Thermogravimetry (DTG)

Derivative Thermogravimetry (DTG) is a powerful thermoanalytical technique that provides crucial information about the thermal stability and decomposition profile of a compound. It measures the rate of mass change as a function of temperature, and the resulting DTG curve is the first derivative of the thermogravimetric (TG) curve. Peaks on the DTG curve correspond to the temperatures at which the rate of mass loss is at its maximum, offering a more detailed insight into the distinct stages of thermal decomposition than a standalone TG curve. tainstruments.com

While specific DTG data for 3-(2-hydroxyethyl)xanthine is not extensively detailed in publicly available literature, the thermal behavior of other xanthine derivatives, such as diprophylline, theophylline, and aminophylline, has been investigated and can provide a basis for understanding its expected decomposition profile. akjournals.comresearchgate.net The thermal decomposition of these compounds is a multi-stage process, with each stage corresponding to the loss of specific functional groups or the breakdown of the core molecular structure. akjournals.com

The analysis of related methylxanthines has shown that factors such as the heating rate and sample mass can significantly influence the temperatures and characteristics of the decomposition stages observed in DTG curves. akjournals.com For instance, in the study of various methylxanthines, it was noted that the heating rate had a primary influence on the thermal decomposition results. akjournals.com

The initial stage of thermal events for xanthine derivatives often relates to phase transformations such as melting. For example, diprophylline, which also contains a hydroxylated alkyl substituent, exhibits a melting point around 156.52°C at a heating rate of 10°C min–1. akjournals.com Following melting, the decomposition of the compound begins. For aminophylline, a salt of theophylline and ethylenediamine, the first stage of mass loss observed in the DTG curve, with a maximum peak around 127.3 °C, is attributed to the decomposition of ethylenediamine. researchgate.net The subsequent stages at higher temperatures correspond to the decomposition of the theophylline molecule itself. researchgate.net

Based on the analysis of these related compounds, the DTG curve of 3-(2-hydroxyethyl)xanthine would be expected to show distinct peaks corresponding to the sequential steps of its thermal degradation. A hypothetical decomposition pathway could involve an initial loss of the 2-hydroxyethyl side chain, followed by the subsequent breakdown of the bicyclic xanthine core at higher temperatures. Each of these decomposition events would be represented by a characteristic peak in the DTG curve, indicating the temperature of maximum mass loss rate for that particular step.

A representative, though hypothetical, data table for the expected DTG analysis of 3-(2-hydroxyethyl)xanthine, based on the behavior of similar xanthine derivatives, is presented below. The temperatures and mass loss percentages are illustrative and would require experimental verification.

| Decomposition Stage | Temperature Range (°C) | Peak Temperature (Tmax) (°C) | Mass Loss (%) | Associated Process |

|---|---|---|---|---|

| 1 | 150 - 250 | ~220 | ~29 | Loss of the 2-hydroxyethyl group |

| 2 | 250 - 400 | ~350 | ~71 | Decomposition of the xanthine ring structure |

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) and Hybrid QM/MM Approaches

Quantum mechanics forms the foundation for understanding the electronic behavior of molecules. For complex systems, such as a ligand interacting with an enzyme, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed, where the most critical region (e.g., the active site) is treated with high-level QM, and the surrounding protein environment is described by more computationally efficient molecular mechanics (MM) force fields. nih.govnih.gov

Density Functional Theory (DFT) is a widely used quantum mechanical method to study the electronic structure and properties of xanthine (B1682287) and its derivatives. nih.gov DFT calculations can accurately predict molecular geometries, vibrational frequencies for interpreting infrared and Raman spectra, and various electronic properties derived from frontier molecular orbitals. nih.gov

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. The energy gap between HOMO and LUMO (Egap) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov These calculations help in understanding intramolecular charge transfer and identifying potential sites for electrophilic and nucleophilic attack. nih.gov DFT studies on xanthine-related compounds have been used to determine their electronic behavior and stability, providing insights into their potential as enzyme inhibitors. nih.govnih.gov

| Property | Calculated Value (eV) | Significance |

| EHOMO | -6.39 | Indicates electron-donating capability |

| ELUMO | -3.51 | Indicates electron-accepting capability |

| Energy Gap (Egap) | 2.88 | Relates to chemical stability and reactivity |

| Hardness (η) | 1.44 | Measures resistance to change in electron distribution |

| Electronegativity (χ) | 4.95 | Measures the power to attract electrons |

| Electrophilicity Index (ω) | 8.50 | Quantifies electrophilic character |

| This interactive table presents theoretical electronic properties for a representative xanthine oxidase inhibitor, Dinaphthodiospyrol S, calculated using DFT at the B3LYP/6-311G(d,p) level of theory. Such data is vital for assessing the reactivity and stability of compounds like Xanthine, 3-(2-hydroxyethyl)-. nih.gov |

Furthermore, DFT calculations have been employed to predict thermodynamic properties such as entropy, heat capacity, and zero-point energy for xanthine. nih.gov

Hybrid QM/MM methods are instrumental in elucidating the complex reaction mechanisms of enzymes like Xanthine Oxidoreductase (XOR), which catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govrsc.org These computational studies model the interactions within the enzyme's active site, which contains a molybdenum cofactor (MoCo). rsc.orgacs.org

The catalytic mechanism involves several key steps that have been detailed through QM/MM simulations:

Proton Transfer : A proton from the MoCo's hydroxyl group is transferred to a nearby amino acid residue, typically a glutamate (B1630785) (e.g., Glu1261). rsc.org

Nucleophilic Attack : The now-activated hydroxyl group on the MoCo performs a nucleophilic attack on a carbon atom of the xanthine substrate. rsc.org

QM/MM calculations provide activation barriers (ΔG‡) for each step, which can be compared with experimentally determined kinetic values (kcat). nih.govrsc.org For the conversion of xanthine to uric acid, the calculated free activation barrier for the rate-limiting hydride transfer is approximately 16.9 kcal/mol, which shows close agreement with the experimental value of around 15.7 kcal/mol. rsc.org These studies also highlight the critical roles of specific amino acid residues, such as Arg880 and Glu802, in substrate binding and catalysis. rsc.org

| Reaction Step | Computational Method | Calculated Activation Barrier (kcal/mol) | Reference |

| Hydride Transfer (Xanthine -> Uric Acid) | QM/MM | 16.9 | rsc.org |

| Hydroxylation of Hypoxanthine | QM/MM | 10.0 - 18.3 | nih.gov |

| Hydroxylation of Xanthine | QM/MM | 16.9 | nih.govrsc.org |

| This interactive table summarizes calculated activation barriers for key steps in the Xanthine Oxidase catalytic cycle, as determined by QM/MM studies. These values are critical for understanding the enzyme's mechanism and designing effective inhibitors. nih.govrsc.org |

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. escholarship.org By solving Newton's equations of motion, MD simulations provide a dynamic view of the ligand-protein complex, revealing information about its stability, flexibility, and the conformational changes that occur upon binding. acs.orgnih.govnih.gov

MD simulations, often run for hundreds of nanoseconds, are used to assess the stability of a ligand like "Xanthine, 3-(2-hydroxyethyl)-" within a protein's binding pocket. acs.orgnih.gov Several parameters are analyzed to understand the system's dynamics:

Root Mean Square Deviation (RMSD) : This metric tracks the average deviation of the protein's backbone atoms from their initial position over time. A stable, plateauing RMSD value indicates that the system has reached equilibrium and the ligand remains stably bound. acs.orgnih.gov

Root Mean Square Fluctuation (RMSF) : RMSF measures the fluctuation of individual amino acid residues. Higher RMSF values indicate greater flexibility, often in loop regions, while lower values in the active site can suggest stable ligand binding. acs.orgnih.gov

Studies on xanthine oxidase inhibitors have shown that ligand binding generally leads to a more stable protein structure compared to the unbound (apo) enzyme, with reduced fluctuations in the active site residues. acs.orgnih.gov

| System | Average RMSD (nm) | Average Rg (nm) | Key Finding |

| Apo Xanthine Oxidase (XO) | ~0.40 | ~2.88 | Serves as a baseline reference for stability and compactness. |

| XO-Allopurinol Complex | ~0.43 | ~2.92 | Binding of the inhibitor causes slight structural swelling but maintains overall stability. |

| XO-Puerarin Complex | ~0.39 | ~2.87 | Binding of this inhibitor leads to a more compact protein structure. |